molecular formula C8H17N B12985732 (2R,5S)-5-ethyl-2-methylpiperidine

(2R,5S)-5-ethyl-2-methylpiperidine

Cat. No.: B12985732
M. Wt: 127.23 g/mol
InChI Key: XOFNHZHCGBPVGJ-SFYZADRCSA-N
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Description

(2R,5S)-5-Ethyl-2-methylpiperidine is a chiral piperidine derivative with the molecular formula C₈H₁₇N and a molecular weight of 127.23 g/mol . It features two stereogenic centers at positions 2 and 5, leading to its distinct (2R,5S) configuration. The compound is also known by alternative names, including Copellidine and 5-Ethyl-2-pipecoline, with CAS Registry Number 104-89-2 . Its structure consists of a six-membered piperidine ring substituted with an ethyl group at position 5 and a methyl group at position 2.

The compound is utilized in organic synthesis and pharmaceutical research, particularly as a chiral building block for complex molecules.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

(2R,5S)-5-ethyl-2-methylpiperidine

InChI

InChI=1S/C8H17N/c1-3-8-5-4-7(2)9-6-8/h7-9H,3-6H2,1-2H3/t7-,8+/m1/s1

InChI Key

XOFNHZHCGBPVGJ-SFYZADRCSA-N

Isomeric SMILES

CC[C@H]1CC[C@H](NC1)C

Canonical SMILES

CCC1CCC(NC1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-ethyl-2-methylpiperidine can be achieved through several methods. One common approach involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. For example, the synthesis can start with (S)-proline, which undergoes a series of reactions including alkylation and cyclization to form the piperidine ring .

Industrial Production Methods

In an industrial setting, the production of (2R,5S)-5-ethyl-2-methylpiperidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters such as temperature and pressure, leading to a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-ethyl-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives with different substituents.

Scientific Research Applications

(2R,5S)-5-ethyl-2-methylpiperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,5S)-5-ethyl-2-methylpiperidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

rac-(2R,5R)-5-Ethyl-2-methylpiperidine hydrochloride

  • Molecular Formula : C₈H₁₇N·HCl
  • Molecular Weight : 163.7 g/mol
  • Key Differences : This diastereomer exhibits the (2R,5R) configuration, altering its spatial arrangement and intermolecular interactions. The hydrochloride salt form enhances solubility in polar solvents compared to the free base .

(5S)-5-Ethyl-2-methylpiperidine hydrochloride

  • CAS : 68711-96-6

Functionalized Piperidine Derivatives

(2S,5S)-5-Hydroxy-piperidine-2-carboxylic acid methyl ester hydrochloride

  • Molecular Formula: C₇H₁₄ClNO₃
  • Molecular Weight : 195.65 g/mol
  • Key Differences : Introduction of a hydroxyl (-OH) and ester (-COOCH₃) group increases polarity and hydrogen-bonding capacity, making it suitable for peptidomimetic drug design .

Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate

  • Molecular Formula : C₁₄H₂₀N₂O₂
  • Molecular Weight : 248.32 g/mol
  • Key Differences : The benzyl carbamate group provides steric protection for the amine, enhancing stability during synthetic reactions .

Structural Analogs with Aromatic Substitutions

Methyl (2S,5S,6S)-1-((R)-3-azido-2-hydroxypropyl)-6-(4-bromophenyl)-5-methylpiperidine-2-carboxylate

  • Molecular Formula : C₁₇H₂₃BrN₄O₃
  • Molecular Weight : 411.30 g/mol

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (K) Key Functional Groups CAS Number
(2R,5S)-5-Ethyl-2-methylpiperidine C₈H₁₇N 127.23 258.3 Alkyl 104-89-2
rac-(2R,5R)-5-Ethyl-2-methylpiperidine HCl C₈H₁₇N·HCl 163.7 Not reported Hydrochloride salt 2287346-82-9
(2S,5S)-5-Hydroxy-piperidine-2-carboxylate methyl ester HCl C₇H₁₄ClNO₃ 195.65 Not reported Hydroxyl, ester 1501980-31-9
Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate C₁₄H₂₀N₂O₂ 248.32 Not reported Amine, benzyl carbamate 1290191-65-9

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